5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole
Overview
Description
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by nitration to introduce the nitro group.
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3-[(E)-2-(3-methyl-4-amino-5-isoxazolyl)ethenyl]-1H-indole.
Substitution: Formation of halogenated derivatives such as 2-bromo-5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole.
Scientific Research Applications
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to changes in cell behavior such as apoptosis (programmed cell death) or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-methyl-1H-indole: Another indole derivative with a methoxy group but lacking the isoxazole moiety.
3-(2-nitrovinyl)-1H-indole: Similar structure but with a nitrovinyl group instead of the isoxazole ring.
Uniqueness
5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole is unique due to the presence of both the methoxy group and the isoxazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-15(18(19)20)14(22-17-9)6-3-10-8-16-13-5-4-11(21-2)7-12(10)13/h3-8,16H,1-2H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLMNVWYSXJTL-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CNC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CNC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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